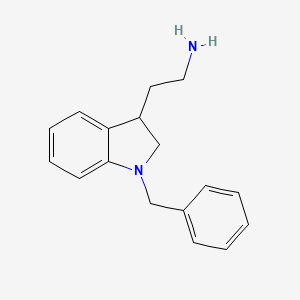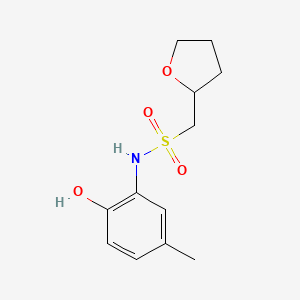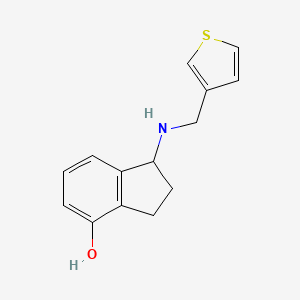
2,5-Dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid, also known as DMFTF, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of furan carboxylic acids and is known for its unique chemical properties, which make it a promising candidate for various research studies.
作用機序
The mechanism of action of 2,5-Dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. This compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects. The exact mechanism of action of this compound in cancer cells is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in laboratory studies. In addition to its antibacterial, antifungal, and anti-inflammatory activity, this compound has also been shown to exhibit antioxidant properties. This compound has also been shown to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates, which may have implications for the treatment of metabolic disorders.
実験室実験の利点と制限
2,5-Dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in research studies. This compound is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental settings. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
将来の方向性
There are several potential future directions for research on 2,5-Dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid. One area of interest is the development of new antibiotics and antifungal agents based on the chemical structure of this compound. Another potential direction is the investigation of the anti-inflammatory and anticancer properties of this compound, with a focus on understanding its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of metabolic disorders.
合成法
The synthesis of 2,5-Dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid involves several steps, including the reaction of furan-3-carboxylic acid with thionyl chloride to form furan-3-carbonyl chloride. This intermediate is then reacted with 3-thienylmethanamine to form the corresponding amide. The amide is then treated with chlorosulfonic acid to form the sulfonate ester, which is finally reacted with dimethylamine to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
2,5-Dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
2,5-dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S2/c1-7-10(12(14)15)11(8(2)18-7)20(16,17)13-5-9-3-4-19-6-9/h3-4,6,13H,5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMALRWPAREHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)NCC2=CSC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid](/img/structure/B7569752.png)

![2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)
![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)

![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)
![3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7569812.png)


![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7569858.png)




